molecular formula C16H15N3O2S2 B1224602 3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide

3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide

Cat. No. B1224602
M. Wt: 345.4 g/mol
InChI Key: JCUFETFRAJGEOW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(1-oxo-2-thiophen-2-ylethyl)hydrazo]-sulfanylidenemethyl]-3-phenyl-2-propenamide is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Synthesis and Structure Analysis

  • The synthesis of related compounds involving thiophene units, such as 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, demonstrates the feasibility of creating complex molecules with specific structures. These are analyzed using techniques like NMR spectroscopy and X-ray diffraction for precise structural determination (Kariuki et al., 2022).

Optoelectronic Device Applications

  • Thiophene dyes, including derivatives of acrylonitrile and acrylamide, have been synthesized for use in optoelectronic devices. These compounds show promise for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Anti-bacterial and Anti-fungal Properties

  • Compounds like 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4 yl)acrylamide have been synthesized and evaluated for their anti-bacterial and anti-fungal activities, showing promising results compared to standard drugs (Patel & Panchal, 2012).

Solar Cell Applications

  • Organic sensitizers comprising donor, electron-conducting, and anchoring groups, including thiophene and acrylamide derivatives, have been engineered for solar cell applications. These materials exhibit high incident photon to current conversion efficiency, showcasing their potential in renewable energy technology (Kim et al., 2006).

Chiral Stationary Phases for Chromatography

  • Optically active polyacrylamides with pendant groups have been synthesized and show potential as chiral stationary phases in chromatography. These compounds have applications in enantioselective discrimination, which is crucial in pharmaceutical and chemical analysis (Lu et al., 2010).

properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-3-phenyl-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C16H15N3O2S2/c20-14(9-8-12-5-2-1-3-6-12)17-16(22)19-18-15(21)11-13-7-4-10-23-13/h1-10H,11H2,(H,18,21)(H2,17,19,20,22)/b9-8+

InChI Key

JCUFETFRAJGEOW-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)CC2=CC=CS2

SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)CC2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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